4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Overview
Description
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H8O4 . It is used in research and development .
Synthesis Analysis
The specific synthesis method for this compound involves the use of appropriate starting materials and reaction conditions for organic synthesis reactions . The precise preparation method may need to be finely adjusted according to requirements .Molecular Structure Analysis
The molecular weight of this compound is 180.16 . Its molecular formula is C9H8O4 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stable at room temperature . It should be stored sealed in a dry place, preferably in a freezer, under -20°C .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. For instance, its dehydrogenation leads to the formation of ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which is a precursor for hydrazides and oxadiazoles with potential applications in medicinal chemistry (Shekarchi et al., 2003).
Formation of Carboxylates and Carboxamides
Reactions involving this compound result in the formation of various carboxylates and carboxamides. These compounds have diverse structural configurations, confirmed through spectroscopic methods like IR and NMR, indicating their potential for further exploration in organic chemistry and drug development (Anis’kova et al., 2008).
Development of Antimicrobial and Antioxidant Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some derivatives exhibit promising activity against various microorganisms and show significant free radical scavenging abilities, highlighting their potential for therapeutic applications (Raghavendra et al., 2017).
Microwave-Assisted Synthesis
The compound is used in microwave-assisted synthetic processes. For example, it's involved in the efficient synthesis of tetrahydroindoles, demonstrating the versatility of this compound in facilitating rapid chemical reactions under specific conditions (Piras et al., 2008).
Spectroscopy and Structural Analysis
The compound plays a role in the study of spectroscopy and structural analysis of related compounds. Its derivatives have been used in studies to understand the effect of substituents on color reactions and to analyze molecular structures through techniques like X-ray crystallography (Kuroda & Nishio, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid are currently unknown. This compound may have a unique structure that could potentially exhibit specific biological activity . The exact targets and their roles are subject to the specific area of research .
Mode of Action
The interaction of this compound with its targets and any resulting changes would depend on the nature of the targets themselves .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. These properties would significantly impact the bioavailability of the compound. It is known that the compound is stable at room temperature and can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide .
Result of Action
These effects would be closely related to the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at room temperature .
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONXPWAUSMDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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